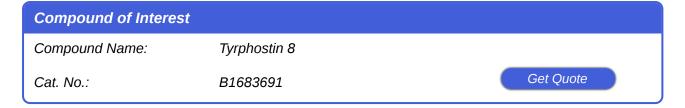


Investigating the Structure-Activity Relationship of Tyrphostin 8: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostins represent a class of synthetic compounds that were initially designed as inhibitors of protein tyrosine kinases (PTKs).[1][2] These enzymes play a critical role in cellular signal transduction pathways, and their dysregulation is often implicated in various diseases, including cancer. **Tyrphostin 8**, also known as AG-10 or α -cyano-(4-hydroxy)cinnamonitrile, is a member of the benzylidenemalononitrile class of tyrphostins. While initially investigated for its PTK inhibitory activity, subsequent studies have revealed a more complex pharmacological profile, including the inhibition of other key signaling molecules. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Tyrphostin 8**, its known mechanisms of action, and detailed experimental protocols for its characterization.

Core Structure and Physicochemical Properties

Tyrphostin 8 belongs to the benzylidenemalononitrile family of compounds. Its chemical structure is characterized by a 4-hydroxybenzylidene group attached to a malononitrile moiety.



Property	Value	
IUPAC Name	(E)-2-(4-hydroxybenzylidene)malononitrile	
Synonyms	Tyrphostin 8, AG-10, SF-6847	
CAS Number	3785-90-8	
Molecular Formula	C10H6N2O	
Molecular Weight	170.17 g/mol	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in DMSO and ethanol	

Structure-Activity Relationship (SAR)

The biological activity of tyrphostins is highly dependent on the nature and position of substituents on the benzylidene ring. While a comprehensive SAR study for a large library of direct **Tyrphostin 8** analogs is not readily available in the public domain, studies on related benzylidenemalononitrile and S-aryltyrphostin derivatives provide valuable insights into the structural requirements for inhibitory activity against various targets.

Inhibition of Calcineurin

Tyrphostin 8 has been identified as an inhibitor of the protein serine/threonine phosphatase calcineurin.[1] The following table summarizes the inhibitory activity of **Tyrphostin 8** and related analogs against calcineurin.



Compound	Structure	IC₅₀ (μM) for Calcineurin
Tyrphostin 8 (A8)	4- hydroxybenzylidenemalononitri le	21[1]
Tyrphostin A23	3,4- dihydroxybenzylidenemalononi trile	62[1]
Tyrphostin A48	3,5-di-tert-butyl-4- hydroxybenzylidenemalononitri le	30[1]
Tyrphostin A46	3,5-dimethoxy-4- hydroxybenzylidenemalononitri le	> 200[1]
Tyrphostin A63	2,5- dihydroxybenzylidenemalononi trile	> 200[1]

Key SAR observations for calcineurin inhibition:

- The presence of a hydroxyl group at the 4-position of the benzylidene ring appears to be important for activity.
- Additional hydroxyl groups, as in Tyrphostin A23, can decrease potency.
- Bulky hydrophobic groups at the 3 and 5 positions, as in Tyrphostin A48, are tolerated and can result in potent inhibition.
- Methoxy groups at the 3 and 5 positions, as seen in Tyrphostin A46, abolish activity.

Inhibition of Protein Tyrosine Kinases

While **Tyrphostin 8** is a relatively weak inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (IC₅₀ = 560 μ M), SAR studies on related S-aryltyrphostins have



demonstrated that modifications to the core structure can lead to potent and selective inhibition of EGFR and its homolog HER-2.[3]

A study on α -substituted benzylidenemalononitrile 5-S-aryltyrphostins revealed the following SAR trends for EGFR and HER-2 kinase inhibition:

- Introduction of S-aryl substituents at the 5-position of the benzylidene ring can lead to potent inhibition of both EGFR and HER-2 kinases.[3]
- Certain S-aryl substituents can confer selectivity for HER-2 over EGFR.[3]
- The nature of the S-aryl group significantly influences the inhibitory potency.[3]

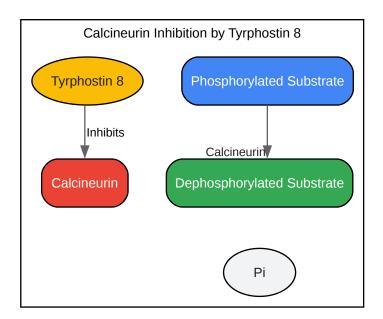
Mechanism of Action and Signaling Pathways

Tyrphostin 8 exerts its biological effects through the modulation of multiple signaling pathways. Its primary reported mechanisms include the inhibition of calcineurin and the modulation of the Protein Kinase C δ (PKC δ) - Extracellular signal-regulated kinase (ERK1/2) pathway.

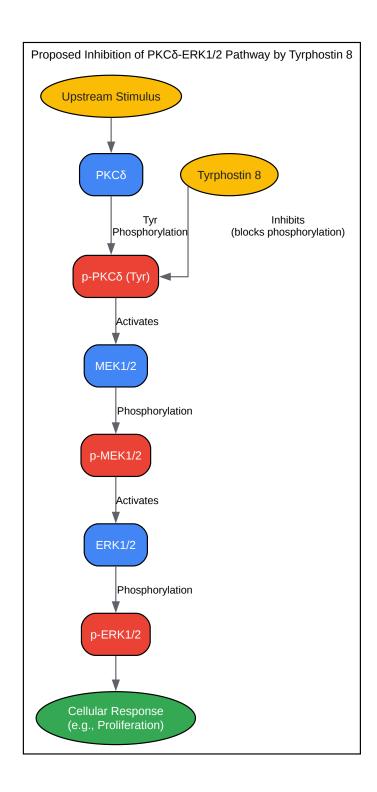
Calcineurin Inhibition

Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. Its inhibition by **Tyrphostin 8** suggests a potential role in modulating immune responses and other cellular processes regulated by this phosphatase.









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